molecular formula C23H25N5O4S B12421190 PI3K/Akt-IN-1

PI3K/Akt-IN-1

Cat. No.: B12421190
M. Wt: 467.5 g/mol
InChI Key: AEWMRSCSIPYZAJ-UHFFFAOYSA-N
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Description

PI3K/Akt-IN-1 is a potent dual inhibitor of phosphoinositide 3-kinase and protein kinase B (also known as Akt). This compound has shown significant anti-cancer activity by inhibiting the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. The inhibition of this pathway induces apoptosis, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Akt-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the final product .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

PI3K/Akt-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dichloromethane, methanol, and acetonitrile. Catalysts such as palladium on carbon and bases like sodium hydroxide are also frequently used. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives with altered biological activity .

Scientific Research Applications

PI3K/Akt-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PI3K/Akt-IN-1 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase and protein kinase B. This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell survival, growth, and proliferation. By blocking this pathway, this compound induces apoptosis in cancer cells, thereby reducing tumor growth and progression. The molecular targets of this compound include the catalytic subunits of PI3K and the serine/threonine kinase Akt, both of which play critical roles in the downstream signaling events that promote cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to PI3K/Akt-IN-1 in terms of their mechanism of action and therapeutic potential. These include:

Uniqueness

This compound is unique in its ability to simultaneously inhibit both PI3K and Akt, providing a more comprehensive blockade of the PI3K/Akt signaling pathway. This dual inhibition enhances its anti-cancer activity and reduces the likelihood of resistance development compared to single-target inhibitors. Additionally, this compound has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methylsulfanyl-6-[2-[(3,4,5-trimethoxyphenyl)methyl]hydrazinyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H25N5O4S/c1-29-16-8-6-15(7-9-16)20-17(12-24)22(27-23(26-20)33-5)28-25-13-14-10-18(30-2)21(32-4)19(11-14)31-3/h6-11,25H,13H2,1-5H3,(H,26,27,28)

InChI Key

AEWMRSCSIPYZAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NNCC3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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